molecular formula C19H18N2O3S2 B12208819 N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12208819
M. Wt: 386.5 g/mol
InChI Key: VZXMYVNJCIGTER-UHFFFAOYSA-N
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Description

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is a complex organic compound that features a thiazole ring fused with a benzene ring, along with a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a thioamide derivative, followed by oxidation to introduce the sulfone group. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium bromide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or nitro groups .

Mechanism of Action

The mechanism of action of N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-3-benzyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]benzamide is unique due to the presence of the sulfone group, which enhances its stability and reactivity compared to similar compounds. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

N-(3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)benzamide

InChI

InChI=1S/C19H18N2O3S2/c22-18(15-9-5-2-6-10-15)20-19-21(11-14-7-3-1-4-8-14)16-12-26(23,24)13-17(16)25-19/h1-10,16-17H,11-13H2

InChI Key

VZXMYVNJCIGTER-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC=CC=C3)N2CC4=CC=CC=C4

Origin of Product

United States

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